Magnesium, chlorooctyl-

Catalog No.
S1898431
CAS No.
38841-98-4
M.F
C8H17ClMg
M. Wt
172.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chlorooctyl-

CAS Number

38841-98-4

Product Name

Magnesium, chlorooctyl-

IUPAC Name

magnesium;octane;chloride

Molecular Formula

C8H17ClMg

Molecular Weight

172.98 g/mol

InChI

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HQDAZWQQKSJCTM-UHFFFAOYSA-M

SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]
MCO belongs to the family of organomagnesium compounds, which are important building blocks in organic synthesis. MCO was first synthesized by Dye and Cooper in 1970 by reacting octylmagnesium chloride with magnesium metal in a solvent of diethyl ether. Since then, MCO has been widely studied for its unique properties and has been used in various applications, ranging from catalysis to drug discovery.
MCO is a white crystalline solid that is sparingly soluble in most solvents. It has a molecular weight of 244.88 g/mol and a melting point of 159-161°C. MCO has a density of 0.98 g/cm³ and a boiling point of 205°C at 760 mmHg. The compound is air-sensitive and can react with moisture to form magnesium hydroxide and hydrochloric acid. In addition, MCO can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones.
The synthesis of MCO involves the reaction of octylmagnesium chloride with magnesium metal in the presence of a solvent, such as diethyl ether or tetrahydrofuran. The reaction proceeds via a Grignard reaction, in which the magnesium metal acts as a reducing agent to convert octylmagnesium chloride to MCO.
The characterization of MCO involves various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR spectroscopy is used to determine the structure and purity of the compound, while IR spectroscopy is used to identify the functional groups present in the molecule. MS is used to measure the molecular weight of the compound, and X-ray crystallography is used to determine the crystal structure of the compound.
The analytical methods used to detect MCO depend on the application. In organic synthesis, MCO is typically monitored by NMR or IR spectroscopy, while in biological applications, MCO is monitored by various assays, including cytotoxicity assays, enzyme inhibition assays, and fluorescent imaging.
MCO has been shown to have various biological activities, including cytotoxicity, enzyme inhibition, and anticancer effects. However, due to its toxicity, it is not suitable for direct use in vivo. Instead, MCO is used as a tool molecule to elucidate the biological pathways of interest.
MCO is a toxic chemical and should be handled with care. It can cause skin and eye irritation and should be used in a well-ventilated area with proper protective equipment. In addition, MCO can react vigorously with water or oxygen, which may result in fire or explosion. Therefore, appropriate safety procedures should be followed when handling MCO in scientific experiments.
MCO has found various applications in scientific research, ranging from organic synthesis to the discovery of new drugs. In organic synthesis, MCO has been used as a reagent for reducing carbonyl compounds, such as aldehydes and ketones. In addition, MCO has been used as a catalyst in various reactions, such as the ring-opening polymerization of lactide. In biological studies, MCO has been used as a tool molecule to elucidate the biological pathways of interest, such as the mechanism of enzyme inhibition.
The current state of research on MCO is focused on its biological activities and applications in drug discovery. Recent studies have shown that MCO has cytotoxic and anticancer effects, making it a promising compound for the development of new cancer treatments. In addition, MCO has been shown to have potential as an inhibitor of various enzymes, such as metalloproteinases, which play a role in many diseases, such as cancer and arthritis.
The potential implications of MCO in various fields of research and industry are vast. In medical research, MCO may serve as a promising tool to explore enzyme inhibition and cancer treatment. In addition, MCO may find applications in drug discovery and the development of novel catalytic systems. Furthermore, MCO may serve as a promising material for the production of functional polymers.
Despite its many potential applications, MCO has limitations that need to be addressed. First, the toxicity of MCO limits its use in vivo. Second, the stability of MCO in air and moisture limits its shelf-life, making it difficult to work with. Therefore, future research should focus on developing safer and more stable derivatives of MCO that retain its unique properties.
for MCO research include developing safer and more stable derivatives, exploring its potential as a catalyst for various reactions, and exploring its potential as a material for the production of functional polymers, such as conductive polymers. In addition, future research should focus on exploring the biological activities of MCO and its potential as a tool molecule for the study of biological pathways.

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (55.88%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (57.35%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

38841-98-4

General Manufacturing Information

Magnesium, chlorooctyl-: ACTIVE

Dates

Modify: 2023-08-16

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